

Topic: Synthesis and Characterization of N-Boc-4-oxopiperidine-2-carboxylic Acid Analogs

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Compound of Interest

Compound Name: 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

Cat. No.: B1394129

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Abstract: The 4-oxopiperidine-2-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, serving as a conformationally constrained building block for a wide array of therapeutic agents. Its incorporation into molecules can significantly influence binding affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the synthesis and characterization of the N-Boc protected form, N-Boc-4-oxopiperidine-2-carboxylic acid, and its analogs. We will delve into the mechanistic rationale behind common synthetic strategies, present a detailed experimental protocol, and outline a comprehensive characterization workflow, blending theoretical principles with practical, field-proven insights.

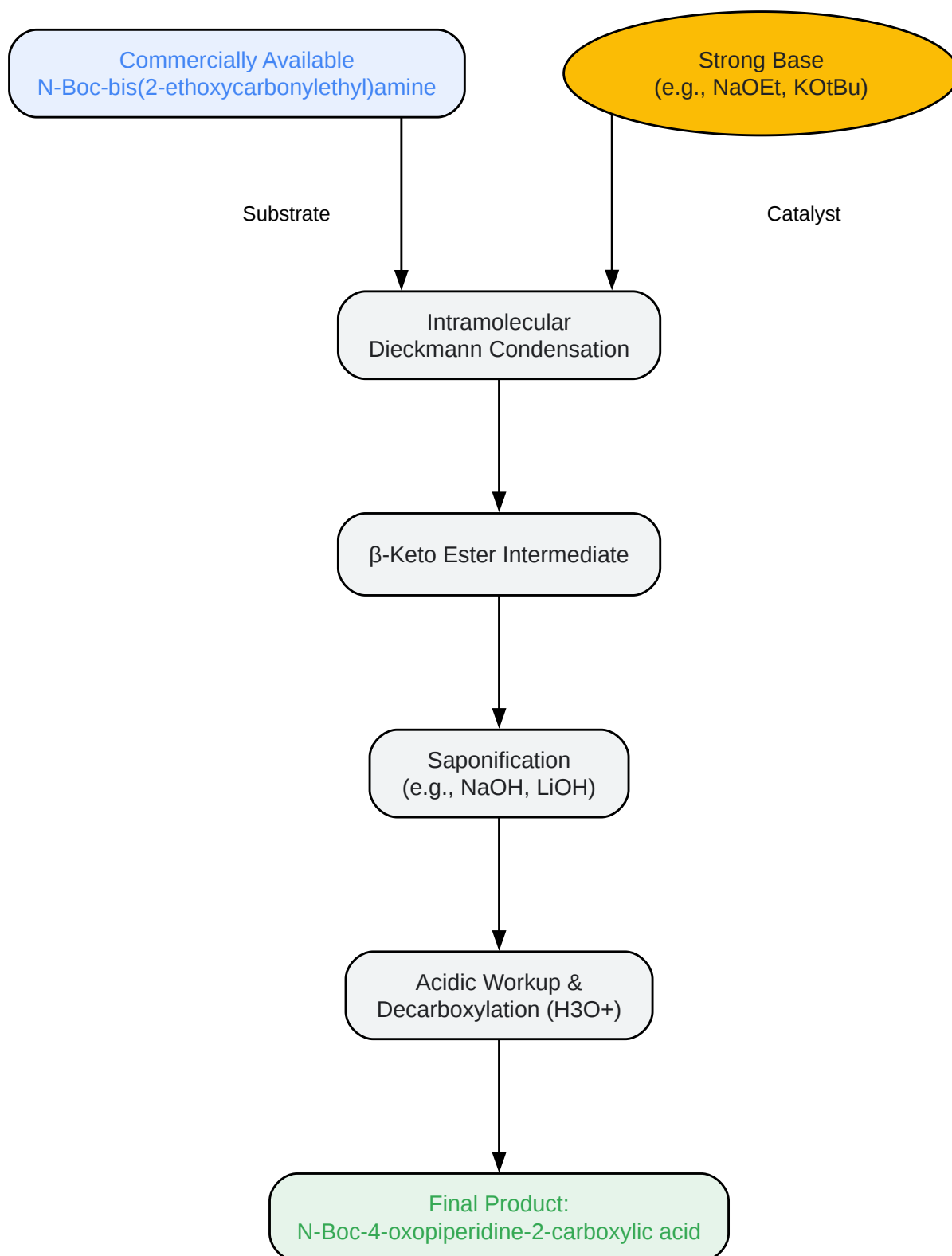
Part 1: Strategic Approaches to Synthesis

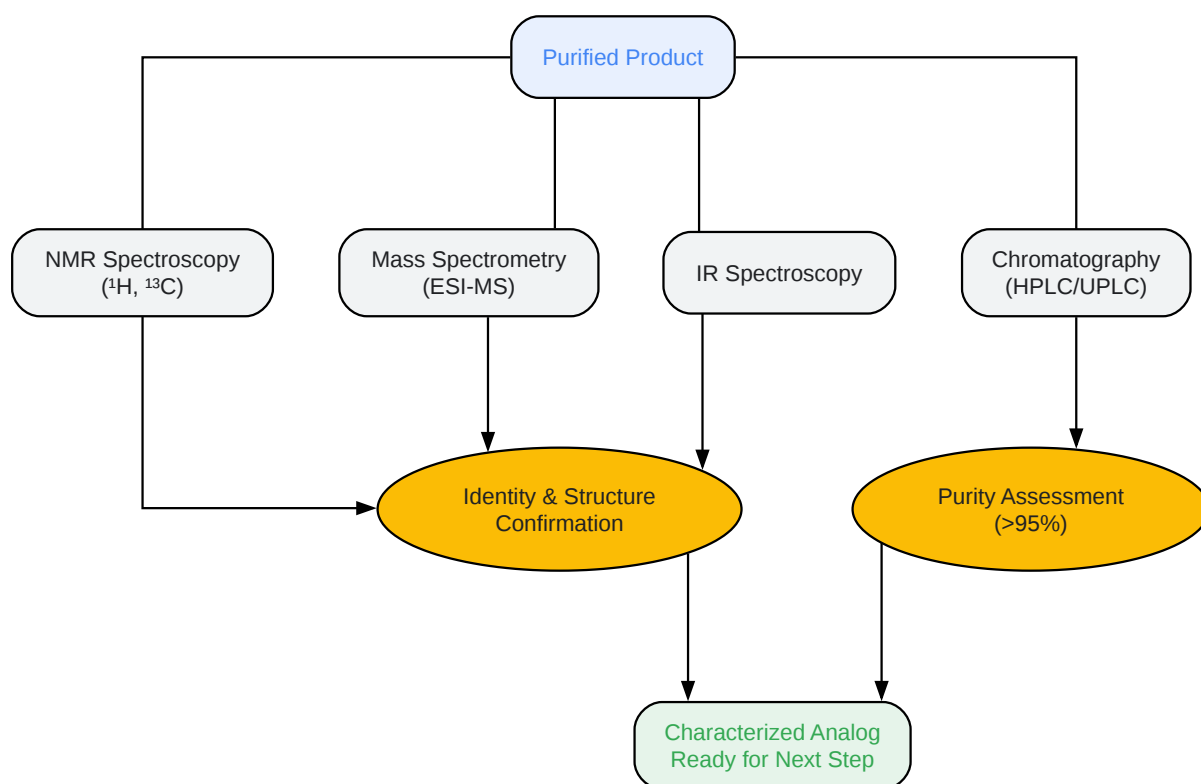
The synthesis of the target scaffold is not merely a procedural task; it is a strategic exercise in chemical design. The choice of route is dictated by factors such as the availability of starting materials, desired scale, and the need for stereochemical control. The tert-butyloxycarbonyl (Boc) protecting group is strategically employed due to its stability under a range of reaction conditions and its facile, orthogonal removal under acidic conditions, which is crucial for subsequent derivatization in a drug discovery campaign.

The Dieckmann Condensation Route: A Classic and Reliable Approach

A prevalent and robust method for constructing the 4-oxopiperidine ring system is the intramolecular Dieckmann condensation. This approach involves the base-mediated cyclization of a diester precursor.

The general workflow for this synthetic approach is outlined below:





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